Isopentyl pentyl phthalate
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Overview
Description
It is a colorless to pale yellow oily liquid that is slightly soluble in methanol and soluble in chloroform . This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity.
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Isopentyl Pentyl Phthalate vary with different dosages in animal models
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentyl pentyl phthalate is typically synthesized through an esterification reaction between phthalic acid and a mixture of isopentyl alcohol and pentyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of phthalic anhydride with isopentyl alcohol and pentyl alcohol in the presence of a strong acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then separated and purified using distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Isopentyl pentyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid and other oxidation products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phthalic acid, isopentyl alcohol, pentyl alcohol.
Oxidation: Phthalic acid, various oxidation products.
Substitution: Substituted phthalates.
Scientific Research Applications
Isopentyl pentyl phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the manufacture of plastics, coatings, and adhesives
Mechanism of Action
The mechanism of action of isopentyl pentyl phthalate primarily involves its role as a plasticizer. It works by embedding itself between the polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can interact with various molecular targets, potentially disrupting endocrine functions and causing other toxicological effects .
Comparison with Similar Compounds
Isopentyl pentyl phthalate is similar to other phthalate esters, such as:
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Diisobutyl phthalate (DIBP)
- Bis(2-ethylhexyl) phthalate (DEHP)
Uniqueness: this compound is unique due to its specific combination of isopentyl and pentyl alcohols, which provides distinct physical and chemical properties compared to other phthalates. Its specific structure allows for unique interactions with polymer chains, making it a valuable plasticizer in certain applications .
Properties
IUPAC Name |
2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWUHMDAJQKBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776297-69-9 |
Source
|
Record name | 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776297-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-pentyl-isopentylphthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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